1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine
Description
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic piperazine derivative featuring a 4-fluorophenyl sulfonyl group at position 1 and a 2-(trifluoromethyl)benzyl group at position 4 of the piperazine ring. This compound is structurally related to several pharmacologically active piperazine derivatives, though its specific biological targets remain underexplored in the provided evidence. Its synthesis likely follows methods analogous to sulfonyl-piperazine derivatives, such as nucleophilic substitution or condensation reactions involving thiosemicarbazide intermediates .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2O2S/c19-15-5-7-16(8-6-15)27(25,26)24-11-9-23(10-12-24)13-14-3-1-2-4-17(14)18(20,21)22/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIXIFCCRCXBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of fluorine atoms. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(2-trifluoromethylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)benzyl]piperazine ()
- Structure : Lacks the 4-fluorophenyl sulfonyl group but shares the 4-(trifluoromethyl)benzyl substituent.
1-(3-Trifluoromethylphenyl)piperazine ()
Piperazine Derivatives with Fluorophenyl and Sulfonyl Groups
1-(Bis(4-Fluorophenyl)methyl)piperazine Derivatives ()
- Structure : Bis(4-fluorophenyl)methyl group instead of sulfonyl.
- Activity: Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenylpropenyl)piperazine) is metabolized to M-1 (N-dealkylated product) and M-2 (hydroxylated metabolite). Its fluorinated groups reduce metabolic clearance compared to non-fluorinated analogs like cinnarizine .
- Key Difference : The sulfonyl group in the target compound may enhance metabolic stability or alter cytochrome P450 interactions compared to methyl or propenyl substituents.
Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide ()
- Structure : Contains a benzhydryl group and nitrobenzenesulfonamide.
- Activity : Sulfonamide derivatives often exhibit enzyme inhibitory or antimicrobial properties, though specific data are absent here.
- Key Difference : The 4-fluorophenyl sulfonyl group in the target compound may offer improved selectivity over nitro-substituted sulfonamides .
Piperazine-Based Dopamine Transporter (DAT) Inhibitors
GBR 12909 ()
- Structure : 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
- Activity : High DAT affinity (IC₅₀ = 8–8.2 nM) and selectivity over serotonin transporters (SERT).
- Key Difference : Replacement of the methoxyethyl group with a sulfonyl moiety in the target compound may reduce DAT binding but increase selectivity for other targets (e.g., acetylcholinesterase) .
Anticancer Activity
- Compound 23 (N-[4-(trifluoromethyl)benzyl]piperazine derivative) shows broad-spectrum anticancer activity (GI₅₀ = 1.00 µM) .
- The target compound’s ortho -trifluoromethyl group may enhance cytotoxicity in specific cancer cell lines compared to para -substituted analogs.
Metabolic Stability
- Fluorinated piperazine derivatives like flunarizine exhibit reduced metabolic clearance due to decreased cytochrome P450-mediated oxidation .
- The sulfonyl group in the target compound may further slow metabolism by sterically hindering enzymatic access.
Structural and Functional Comparison Table
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of a piperazine ring, sulfonyl group, and fluorinated aromatic systems. These structural features are significant for its biological activity.
Research indicates that compounds with a piperazine moiety often exhibit a range of biological activities, including interactions with various receptors and enzymes. Specifically, studies suggest that the sulfonyl group enhances binding affinity to target proteins, potentially influencing pathways involved in cell signaling and metabolism.
Antidiabetic Potential
A recent study highlighted the role of similar compounds as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in the management of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors prevent the degradation of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels . The structural modifications in this compound may influence its efficacy as a DPP-4 inhibitor.
Anticancer Activity
The compound has shown promise in preclinical studies targeting specific cancer cell lines. The piperazine structure is known for its ability to interact with kinases involved in cancer progression. For instance, compounds with similar scaffolds have demonstrated inhibitory activity against CDK4/6 kinases, which are critical in cell cycle regulation .
Case Studies
- DPP-4 Inhibition : A comparative analysis showed that derivatives of piperazine exhibited varying degrees of DPP-4 inhibition, with certain modifications leading to enhanced potency. For instance, replacing hydrogen atoms with fluorine increased binding affinity due to improved hydrophobic interactions .
- Cancer Cell Lines : In vitro studies using breast cancer cell lines indicated that piperazine derivatives could induce apoptosis and inhibit proliferation. The mechanism was linked to the modulation of signaling pathways such as PI3K/Akt and MAPK .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
